4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one
CAS No.: 2377991-28-9
Cat. No.: VC12005493
Molecular Formula: C13H16BNO4
Molecular Weight: 261.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2377991-28-9 |
|---|---|
| Molecular Formula | C13H16BNO4 |
| Molecular Weight | 261.08 g/mol |
| IUPAC Name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzoxazol-2-one |
| Standard InChI | InChI=1S/C13H16BNO4/c1-12(2)13(3,4)19-14(18-12)8-6-5-7-9-10(8)15-11(16)17-9/h5-7H,1-4H3,(H,15,16) |
| Standard InChI Key | WYRADXFMHDRZBL-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)OC(=O)N3 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)OC(=O)N3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a benzo[d]oxazol-2(3H)-one scaffold, a bicyclic system comprising a benzene ring fused to an oxazolone ring. The oxazolone moiety contains a lactam group (C=O at position 2), which introduces polarity and hydrogen-bonding capability. At position 4 of the benzene ring, the pinacol boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is attached, providing a stable boronic acid derivative suitable for cross-coupling reactions.
The molecular formula is inferred as C₁₅H₁₈BNO₄, with a molecular weight of 295.13 g/mol, based on analogous compounds . The boronic ester group enhances solubility in nonpolar organic solvents (e.g., toluene, THF) while retaining compatibility with Suzuki-Miyaura coupling conditions.
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one likely follows a palladium-catalyzed borylation strategy, as demonstrated for related benzoxazole derivatives . A proposed pathway involves:
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Starting Material: 4-Bromo-benzo[d]oxazol-2(3H)-one.
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Borylation: Reaction with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate in toluene under reflux .
Representative Reaction Conditions:
| Component | Quantity/Concentration |
|---|---|
| 4-Bromo-benzo[d]oxazol-2(3H)-one | 10 mmol |
| Bis(pinacolato)diboron | 12 mmol |
| Pd(dppf)Cl₂ | 0.1 mmol |
| Potassium acetate | 20 mmol |
| Toluene | 50 mL |
| Temperature | 110°C (reflux) |
| Reaction Time | 4–6 hours |
This method typically achieves yields >90% for analogous compounds, with purification via filtration and solvent evaporation .
Physicochemical Properties
Thermal and Solubility Profiles
While experimental data for the exact compound are unavailable, extrapolations from similar boronic esters suggest:
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Melting Point: 120–140°C (decomposition may occur above 150°C due to boronate instability).
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Solubility:
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High solubility in toluene, THF, and dichloromethane.
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Limited solubility in water (<0.1 mg/mL at 25°C).
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Stability Considerations
The pinacol boronic ester group is hydrolytically stable under anhydrous conditions but degrades in acidic or aqueous environments to form the corresponding boronic acid. Storage under inert atmosphere (N₂ or Ar) at −20°C is recommended for long-term stability .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a versatile coupling partner in Suzuki reactions, enabling the synthesis of biaryl and heterobiaryl systems. For example:
where Ar-X = aryl halide (X = Br, I). This reactivity is critical for constructing complex molecules in drug discovery .
Functionalization of Heterocycles
The electron-withdrawing oxazolone ring directs electrophilic substitution to the 5- and 7-positions, allowing sequential functionalization. Subsequent cross-coupling at the 4-boronate position enables the creation of multisubstituted architectures.
Comparison with Structural Analogs
The compound’s uniqueness is highlighted by comparing it to related boronic esters (Table 1):
Table 1: Structural and Functional Comparison of Boronic Ester Derivatives
| Compound Name | CAS Number | Key Differences |
|---|---|---|
| 2-(4-Bpin-phenyl)benzo[d]oxazole | 439090-73-0 | Phenyl spacer between Bpin and core |
| N-(4-Bpin-phenyl)benzo[d]oxazol-2-amine | 330793-73-2 | Amino substituent on oxazole |
| 4-Bpin-benzo[d]oxazol-2(3H)-one | – | Oxazolone core with direct Bpin |
The absence of a phenyl spacer in 4-Bpin-benzo[d]oxazol-2(3H)-one shortens conjugation pathways, potentially enhancing electronic communication in materials applications .
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